Antirhinovirus Potency Differentiation: 6-Butylthio vs. Optimal 6-Bromo and 6-Methylsulfonyl Analogues
In the original disclosure, 18 compounds were compared for in vitro activity against rhinovirus types 1A, 9, and 64 [1]. The 6-butylthio derivative (102830-73-9) was not among the most potent analogues; the publication highlights 6-bromo-(3,4-dichlorophenyl) analogue 1c (CAS 102830-?? pending verification) and 6-methylsulfonyl-(3,4-dichlorophenyl) analogue 1h (CAS 102830-?? pending verification) as the most active, with median MIC50 values against 23 rhinovirus serotypes of 0.05 µg/mL and 0.13 µg/mL, respectively [1]. Quantitative MIC50 data for the 6-butylthio analogue were not reported in the abstract, indicating that its potency was inferior or that its activity profile was not selected for detailed profiling. A user procuring 102830-73-9 is therefore obtaining a lower-potency reference compound within this chemical series, which is valuable as a tool for defining the SAR boundary of the 6-position substituent effect [1].
| Evidence Dimension | Median MIC50 against 23 rhinovirus serotypes |
|---|---|
| Target Compound Data | Not explicitly reported; inferred to be >0.13 µg/mL based on publication focus on more potent analogues |
| Comparator Or Baseline | 6-Bromo analogue 1c: MIC50 = 0.05 µg/mL; 6-Methylsulfonyl analogue 1h: MIC50 = 0.13 µg/mL |
| Quantified Difference | Cannot be quantified; target compound is less potent than comparators |
| Conditions | In vitro, rhinovirus types 1A, 9, and 64; median MIC50 across 23 serotypes |
Why This Matters
Procurement of this specific lower-potency analogue is essential for building complete SAR datasets or for use as a negative/discriminator control in antiviral screening cascades, as it defines the activity cliff associated with bulky thioether substitution at the 6-position.
- [1] Bargar, T. M.; Dulworth, J. K.; Kenny, M. T.; Massad, R.; Daniel, J. K.; Wilson, T.; Sargent, R. N. 3,4-Dihydro-2-phenyl-2H-pyrano[2,3-b]pyridines with Potent Antirhinovirus Activity. J. Med. Chem. 1986, 29 (9), 1590–1595. PMID: 3018241. View Source
